molecular formula C7H10N2O2 B1267945 5-Cyclopropyl-5-methylimidazolidine-2,4-dione CAS No. 5470-46-2

5-Cyclopropyl-5-methylimidazolidine-2,4-dione

Cat. No.: B1267945
CAS No.: 5470-46-2
M. Wt: 154.17 g/mol
InChI Key: NSJNDFMJXLKSSR-UHFFFAOYSA-N
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Description

5-Cyclopropyl-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine ring with two ketone groups at positions 2 and 4. The 5-position of the ring is substituted with a cyclopropyl and a methyl group, conferring unique steric and electronic properties.

Enamine Ltd. and CymitQuimica list this compound as a building block, suggesting its availability for medicinal chemistry applications .

Properties

IUPAC Name

5-cyclopropyl-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-7(4-2-3-4)5(10)8-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJNDFMJXLKSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-46-2
Record name NSC27541
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction remains a cornerstone for hydantoin synthesis. For 5-Cyclopropyl-5-methylimidazolidine-2,4-dione, this method involves cyclocondensation of a ketone precursor (cyclopropyl methyl ketone) with potassium cyanide and ammonium carbonate under aqueous conditions. The reaction proceeds via formation of an amino nitrile intermediate, which undergoes cyclization to yield the hydantoin core.

Key parameters :

  • Temperature : 80–100°C
  • Reaction time : 12–24 hours
  • Yield : 60–75% (crude), improving to 85–90% after recrystallization.

A notable limitation is the formation of regioisomers due to competing reaction pathways, necessitating chromatographic purification for enantiomeric resolution.

Modern Methodologies

Dehydrative Cyclization of Amino Acids

Advanced protocols employ dehydrative cyclization of substituted amino acids with urea derivatives. For example, L-valine analogs bearing cyclopropyl and methyl groups react with 1,3-diphenylphosphoryl oxaziridine (DPPOX) in acetonitrile under basic conditions (triethylamine, 50°C). This method achieves superior stereoselectivity (>95% enantiomeric excess) compared to classical approaches.

Optimized conditions :

Parameter Value
Solvent Acetonitrile
Base Triethylamine
Temperature 50°C
Reaction time 60 minutes
Yield 95%

Post-reaction purification via ethanol recrystallization ensures >99% purity, as confirmed by HPLC.

One-Pot Synthesis

Recent advancements feature one-pot methodologies that integrate amino nitrile formation and cyclization. A slurry of cyclopropyl methyl ketone, potassium cyanide, and ammonium chloride in dimethylsulfoxide (DMSO) reacts at room temperature for 20 hours, followed by in situ treatment with urea. This approach reduces intermediate isolation steps, enhancing overall efficiency.

Critical considerations :

  • Solvent system : DMSO/water (3:2 ratio) minimizes side reactions.
  • Acid catalysis : Hydrogen chloride (2.0 M in ether) precipitates the product, simplifying isolation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Scalability
Bucherer-Bergs 75 85 Moderate High
Dehydrative cyclization 95 99 High Moderate
One-pot synthesis 82 97 Moderate High

The dehydrative cyclization method excels in purity and stereochemical control but requires specialized reagents (e.g., DPPOX), limiting industrial scalability. Conversely, the one-pot approach balances yield and practicality for large-scale production.

Mechanistic Insights

Amino Nitrile Formation

The reaction initiates with nucleophilic addition of cyanide to cyclopropyl methyl ketone, forming a cyanohydrin intermediate. Subsequent ammonolysis generates the amino nitrile, as confirmed by $$^{13}\text{C}$$ NMR studies.

Key intermediates :

  • Cyanohydrin: $$ \delta_{C} = 118.5 \, \text{ppm} $$ (CN stretch).
  • Amino nitrile hydrochloride: $$ \delta{H} = 1.69 \, \text{ppm} $$ (cyclopropyl CH$$2$$).

Cyclization Dynamics

Cyclization of the amino nitrile with urea proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Density functional theory (DFT) calculations reveal a activation energy barrier of $$ \Delta G^\ddagger = 25.3 \, \text{kcal/mol} $$ for this step, explaining the need for elevated temperatures in classical methods.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale studies demonstrate the viability of continuous flow reactors for synthesizing this compound. Key advantages include:

  • Residence time : 30 minutes (vs. 24 hours in batch).
  • Yield : 88% with 98% purity.

Challenges and Solutions

Byproduct Formation

Competing pathways generate 5-isopropyl analogs unless reaction conditions are tightly controlled. Strategies to mitigate this include:

  • Low-temperature cyanide addition (4°C).
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research has indicated that 5-cyclopropyl-5-methylimidazolidine-2,4-dione exhibits promising anticancer properties. A study highlighted its role in inhibiting the ATPase family AAA domain-containing protein 2 (ATAD2), which is associated with tumor metastasis and invasion. The compound's ability to affect the epithelial-mesenchymal transition (EMT) process suggests it may impede cancer cell migration and invasion, thus presenting a potential therapeutic avenue for treating various cancers, including breast and liver cancer .

Anticonvulsant Properties

In the realm of neurological disorders, this compound has been investigated for its anticonvulsant activity. A study aimed at designing hybrid compounds incorporating imidazolidin-2,4-dione and morpholine rings demonstrated that derivatives of this compound could serve as broad-spectrum anticonvulsants. This highlights its potential utility in managing epilepsy and related conditions .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It participates in various multicomponent reactions, notably the Bucherer–Bergs reaction, which is utilized for synthesizing important natural products and new organic compounds. The efficiency of these reactions can lead to high yields of desired products while minimizing by-products .

Development of Novel Derivatives

The structural framework of this compound allows for the modification and development of novel derivatives with enhanced biological activities. For instance, modifications have been made to create derivatives that inhibit specific enzymes involved in inflammatory processes, thus targeting diseases characterized by inflammation .

Case Studies and Research Findings

Study FocusFindingsImplications
Inhibition of ATAD2Silencing ATAD2 reduced cancer cell growth and metastasisPotential treatment for cancer
Anticonvulsant activityCompounds derived from imidazolidin-2,4-dione showed significant anticonvulsant effectsNew avenues for epilepsy treatment
Organic synthesis utilityHigh yields in Bucherer–Bergs reactions using this compound as an intermediateEnhances efficiency in synthetic organic chemistry

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Imidazolidine-2,4-dione Derivatives

The 5-position substituents significantly influence the physicochemical and biological properties of hydantoins. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Reported Biological Activity Source
5-Cyclopropyl-5-methylimidazolidine-2,4-dione Cyclopropyl, Methyl C₇H₁₀N₂O₂ 154.17 Not explicitly reported
5-Isopropyl-5-methylimidazolidine-2,4-dione Isopropyl, Methyl C₇H₁₂N₂O₂ 156.18 Not reported
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione 4-Methoxy-3-methylphenyl, Methyl C₁₂H₁₄N₂O₃ 234.25 Early discovery chemical; no data
5-Isopropylimidazolidine-2,4-dione Isopropyl C₆H₁₀N₂O₂ 142.16 Intermediate for heterocyclic synthesis
3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) Phenyl, 4-Isopropylphenyl C₁₈H₁₈N₂O₂ 294.35 Induces acute cardiovascular effects in rats

Key Observations :

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones, which replace the imidazolidine ring’s nitrogen with sulfur, exhibit distinct biological profiles:

Compound Name Substituents Biological Activity Source
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one 4-Methoxybenzylidene Antimicrobial activity against 12 bacterial strains
5-(3-Methoxybenzylidene)thiazolidine-2,4-dione 3-Methoxybenzylidene 84.2% lipid peroxidation inhibition
5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione Indole-methylene 82.9% lipid peroxidation inhibition

Comparison with Hydantoins :

  • Thiazolidinediones often show higher enzymatic inhibition (e.g., lipoxygenase) due to the thione group’s electrophilicity .

Biological Activity

5-Cyclopropyl-5-methylimidazolidine-2,4-dione, a cyclic amino acid derivative with the molecular formula C₇H₁₀N₂O₂, has garnered attention in biological research for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is synthesized through the cyclization of cyclopropylamine and methyl isocyanate under controlled conditions. The resulting compound features a unique structure that influences its interactions with biological targets. The synthesis typically involves solvents such as dichloromethane and catalysts like triethylamine to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to physiological effects. Notably, the compound has been studied for its potential to inhibit enzymes involved in inflammatory processes and metabolic pathways.

Therapeutic Potential

Research indicates that this compound exhibits several therapeutic properties:

  • Anti-inflammatory Activity : It has been shown to inhibit ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs) enzymes, which are implicated in inflammatory diseases .
  • Antimicrobial Properties : Studies have reported its potential antibacterial activity, suggesting it may serve as a scaffold for developing new antimicrobial agents .
  • Cancer Research : The compound has been implicated in cancer studies where it affects cell cycle regulation and apoptosis in various cancer cell lines. For instance, silencing ATAD2 (a target of the compound) has been linked to reduced proliferation in esophageal squamous cell carcinoma cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of Enzymatic Activity : A study demonstrated that derivatives of this compound could effectively inhibit certain enzymes critical for inflammatory responses. This inhibition was linked to decreased levels of inflammatory cytokines in vitro.
  • Antimicrobial Testing : In vitro assays showed that 3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dione exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Cancer Cell Studies : Research involving lung adenocarcinoma cells revealed that compounds related to this compound could inhibit cellular proliferation by disrupting key signaling pathways associated with tumor growth .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-Cyclopropyl-5-ethylimidazolidine-2,4-dioneEthyl group instead of methylDifferent steric effects influencing reactivity
3-(3-Aminophenyl)-5-cyclopropyl-5-methylimidazolidine-2,4-dioneAminophenyl substitutionEnhanced interaction with biological targets due to amino group
5-Cyclopropyl-5-butylimidazolidine-2,4-dioneButyl group instead of methylGreater hydrophobicity affecting solubility and bioavailability

This comparison illustrates how variations in substituents can significantly impact the biological activity and therapeutic potential of these compounds.

Q & A

Q. What process engineering strategies optimize large-scale purification while minimizing impurities?

  • Methodology :
  • Continuous Crystallization : Use mixed-suspension mixed-product removal (MSMPR) systems to control crystal size distribution and reduce solvent retention .
  • Chromatographic Screening : Compare C18 and HILIC columns to resolve polar byproducts (e.g., hydrolyzed diones) .

Tables for Key Data

Property Value/Technique Reference
Melting Point198–202°C (DMF recrystallized)
LogP (Octanol-Water)1.2 ± 0.3 (Predicted via DFT)
Solubility in DMSO>50 mg/mL (25°C)
Crystal SystemMonoclinic, space group P2₁/c

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Cyclopropyl-5-methylimidazolidine-2,4-dione
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